(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a type of heterocyclic compound. The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis
The thiazolo[5,4-d]thiazole moiety in the compound is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Scientific Research Applications
Antimicrobial Applications : A study by Desai, Rajpara, and Joshi (2013) in the Journal of Fluorine Chemistry details the synthesis of fluorobenzamides containing thiazole, which showed promising antimicrobial analogs. These compounds were tested against various bacterial and fungal strains, showing significant antimicrobial activity. The presence of a fluorine atom was essential for enhancing this activity (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity : Osmaniye, Levent, Karaduman, et al. (2018) in Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry synthesized new benzothiazole acylhydrazones and investigated their potential as anticancer agents. These compounds showed cytotoxic activity against various cancer cell lines, and their structure-function relationship was explored (Osmaniye, Levent, Karaduman, et al., 2018).
Radiopharmaceutical Applications : Research in the Journal of Medicinal Chemistry by Fujinaga et al. (2012) described the synthesis and evaluation of novel radioligands for positron emission tomography imaging of metabotropic glutamate receptor subtype 1 in rodent brain. The study highlights the potential of these compounds in neuroimaging (Fujinaga et al., 2012).
Antitumor and Antimicrobial Properties : A study by Hutchinson, Chua, Browne, et al. (2001) in the Journal of Medicinal Chemistry synthesized and evaluated fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating their potent cytotoxicity in vitro against various cancer cell lines, while also exhibiting antimicrobial properties (Hutchinson, Chua, Browne, et al., 2001).
Future Directions
The development of novel chemotherapeutics, which selectively act on the target without the side effects, has become a primary objective of medicinal chemists . There is plenty of room for improvement and broadening of the material scope in the field of thiazolo[5,4-d]thiazole-based materials science .
Properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-3-20-14-9-8-12(18)10-15(14)22-17(20)19-16(21)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWYZKUURFRRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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